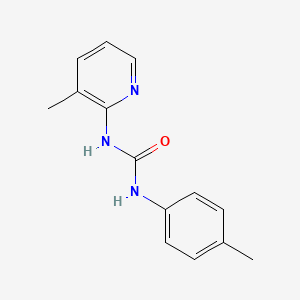![molecular formula C17H20N2O3S B5785433 N-(2,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5785433.png)
N-(2,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide, also known as DMSO2-AM, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action and its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide involves the inhibition of protein kinase B (PKB/Akt) signaling pathway. PKB/Akt is a key signaling pathway involved in cell survival, proliferation, and apoptosis. This compound inhibits this pathway by binding to the pleckstrin homology (PH) domain of PKB/Akt, thereby preventing its activation. This leads to the inhibition of cell survival and proliferation, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the phosphorylation of PKB/Akt and its downstream targets, such as glycogen synthase kinase-3β (GSK-3β) and mammalian target of rapamycin (mTOR). This leads to the inhibition of cell survival and proliferation, and induction of apoptosis in cancer cells. In addition, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6).
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide in lab experiments is its specificity towards PKB/Akt pathway. This allows for the study of the specific effects of inhibiting this pathway. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Therefore, it is important to use appropriate concentrations and controls in lab experiments.
Future Directions
There are several future directions for the study of N-(2,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide. One area of research is the development of novel analogs of this compound with improved efficacy and reduced toxicity. Another area of research is the study of the combination of this compound with other anticancer agents for synergistic effects. In addition, the study of the effects of this compound on other signaling pathways and cellular processes is an area of interest for future research.
In conclusion, this compound is a compound with potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of PKB/Akt signaling pathway, leading to the inhibition of cell survival and proliferation, and induction of apoptosis in cancer cells. This compound has several biochemical and physiological effects, including anti-inflammatory effects. It has advantages and limitations for lab experiments, and there are several future directions for its study.
Synthesis Methods
The synthesis of N-(2,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide involves the reaction of 4-aminobenzamide with methylsulfonyl chloride, followed by N-methylation using dimethyl sulfate. The resulting intermediate is then reacted with 2,4-dimethylphenyl magnesium bromide to yield the final product, this compound.
Scientific Research Applications
N-(2,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammation. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. In addition, this compound has been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has also been shown to have anti-inflammatory effects in animal models of inflammation.
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-12-5-10-16(13(2)11-12)18-17(20)14-6-8-15(9-7-14)19(3)23(4,21)22/h5-11H,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBRTPUFZRRPMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785355.png)
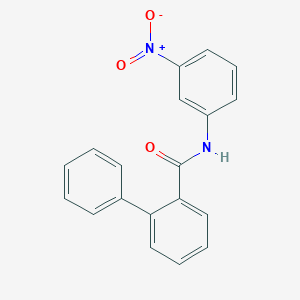
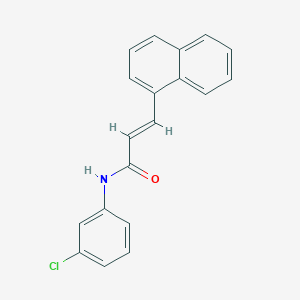
![1-{5-fluoro-4-[4-(2-furoyl)-1-piperazinyl]-2-methylphenyl}ethanone](/img/structure/B5785372.png)
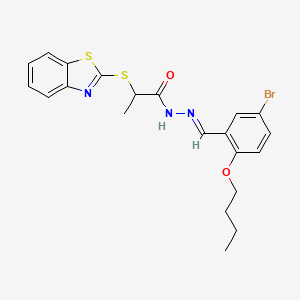
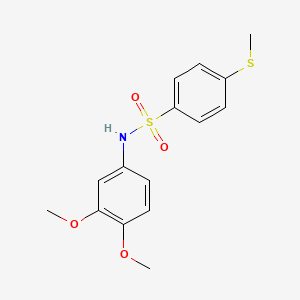
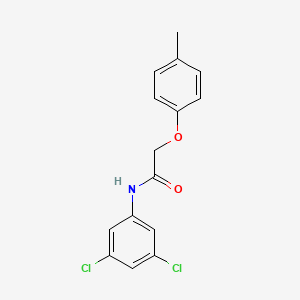
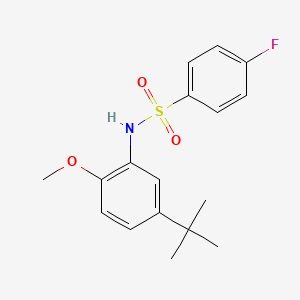
![2-[(6-bromo-2-naphthyl)oxy]-N-methylacetamide](/img/structure/B5785402.png)


![N-({[2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5785431.png)
![N-(2-chlorobenzyl)-N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5785441.png)
